molecular formula C9H14N3Na2O15P3 B14761835 Cytidine-5,-triphosphoric acid disodium salt

Cytidine-5,-triphosphoric acid disodium salt

Cat. No.: B14761835
M. Wt: 543.12 g/mol
InChI Key: OPIBIYYYTQAHPJ-HGXRYYEQSA-L
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Description

Cytidine-5,-triphosphoric acid disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical reactions, including RNA synthesis and phospholipid anabolism. This compound is known for its role in cellular metabolism and energy transfer, similar to adenosine triphosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine-5,-triphosphoric acid disodium salt can be synthesized through the phosphorylation of cytidine. The process involves the sequential addition of phosphate groups to cytidine using phosphorylating agents such as phosphorus oxychloride or pyrophosphate under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine, which is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Cytidine-5,-triphosphoric acid disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include phosphorylating agents, nucleophiles, and hydrolyzing agents. Typical reaction conditions involve aqueous solutions at physiological pH and temperature .

Major Products Formed

The major products formed from reactions involving this compound include cytidine diphosphate, cytidine monophosphate, and various phosphorylated intermediates .

Scientific Research Applications

Cytidine-5,-triphosphoric acid disodium salt has a wide range of scientific research applications:

Mechanism of Action

Cytidine-5,-triphosphoric acid disodium salt exerts its effects by acting as a high-energy molecule, similar to adenosine triphosphate. It participates in various biochemical pathways, including pyrimidine biosynthesis and glycerophospholipid biosynthesis. It acts as a coenzyme in these pathways, facilitating the transfer of phosphate groups and energy .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine-5,-triphosphoric acid disodium salt
  • Guanosine-5,-triphosphoric acid disodium salt
  • Uridine-5,-triphosphoric acid disodium salt

Uniqueness

Cytidine-5,-triphosphoric acid disodium salt is unique due to its specific role in RNA synthesis and its involvement in pyrimidine biosynthesis. Unlike other nucleoside triphosphates, it specifically interacts with enzymes involved in the synthesis of cytidine-containing biomolecules .

Properties

Molecular Formula

C9H14N3Na2O15P3

Molecular Weight

543.12 g/mol

IUPAC Name

disodium;[[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]oxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O15P3.2Na/c10-7-3(25-29(20,21)27-30(22,23)26-28(17,18)19)1-12(9(16)11-7)8-6(15)5(14)4(2-13)24-8;;/h1,4-6,8,13-15H,2H2,(H,20,21)(H,22,23)(H2,10,11,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,5-,6-,8-;;/m1../s1

InChI Key

OPIBIYYYTQAHPJ-HGXRYYEQSA-L

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)OP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)OP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

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